PIPERIDINO(3-PIPERIDINO-1-BENZOFURAN-2-YL)METHANONE
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Overview
Description
PIPERIDINO(3-PIPERIDINO-1-BENZOFURAN-2-YL)METHANONE is a complex organic compound that features both piperidine and benzofuran moieties Piperidine is a six-membered heterocycle containing one nitrogen atom, while benzofuran is a fused ring system consisting of a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIPERIDINO(3-PIPERIDINO-1-BENZOFURAN-2-YL)METHANONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high throughput and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
PIPERIDINO(3-PIPERIDINO-1-BENZOFURAN-2-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The piperidine and benzofuran rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
PIPERIDINO(3-PIPERIDINO-1-BENZOFURAN-2-YL)METHANONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of PIPERIDINO(3-PIPERIDINO-1-BENZOFURAN-2-YL)METHANONE involves its interaction with specific molecular targets and pathways. The piperidine and benzofuran moieties can interact with enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and benzofuran derivatives, such as:
PIPERIDINO(3-PIPERIDINO-1-BENZOFURAN-2-YL)METHANONE analogs: Compounds with slight modifications to the piperidine or benzofuran rings.
Spiropiperidines: Compounds featuring a spiro linkage between piperidine and other ring systems.
Substituted benzofurans: Benzofuran derivatives with various functional groups attached.
Uniqueness
This compound is unique due to its specific combination of piperidine and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
piperidin-1-yl-(3-piperidin-1-yl-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-19(21-13-7-2-8-14-21)18-17(20-11-5-1-6-12-20)15-9-3-4-10-16(15)23-18/h3-4,9-10H,1-2,5-8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYWHBNBEKJEDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(OC3=CC=CC=C32)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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